molecular formula C11H6F3NO B12964291 4-(Trifluoromethyl)quinoline-2-carbaldehyde

4-(Trifluoromethyl)quinoline-2-carbaldehyde

Cat. No.: B12964291
M. Wt: 225.17 g/mol
InChI Key: CZQKMPAIAJGPIK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinoline-2-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C11H6F3NO. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to the quinoline ring. The presence of the trifluoromethyl group imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)quinoline-2-carbaldehyde typically involves the cyclization of 2-trifluoromethylaniline with appropriate aldehyde precursors. One common method involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the quinoline ring .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Trifluoromethyl)quinoline-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)quinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)quinoline-2-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the quinoline ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(trifluoromethyl)quinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)9-5-7(6-16)15-10-4-2-1-3-8(9)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQKMPAIAJGPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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